Methyl thieno[3,2-b]pyridine-5-carboxylate
Overview
Description
Methyl thieno[3,2-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22. The purity is usually 95%.
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Scientific Research Applications
Fluorescence and Antitumor Properties
- Photophysical Properties and Antitumor Potential : A study explored the photophysical properties of thieno[3,2-b]pyridine derivatives and evaluated them as potential antitumor compounds. These compounds showed significant fluorescence and solvatochromic behavior, suggesting their utility in future drug delivery applications using liposomes as carriers (Carvalho et al., 2013).
Synthesis and Structural Analysis
Synthesis of Novel Derivatives : Research on the synthesis of novel pyrido and thieno pyrimidines, pyrimidobenzimidazoles, and related fused systems from thieno[3,2-b]pyridine derivatives has been conducted. These studies contribute to the development of new compounds with potential applications in various fields (Bakhite et al., 2005).
Step-Wise Synthesis for Heterocyclic Systems : A study described both one-pot and step-wise synthesis methods for thieno[3,2-c]pyridin-4-ones, demonstrating the versatility in synthesizing these compounds (Sahu et al., 2016).
Antitumor Activities
- Tumor Cell Growth Inhibition : Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates were evaluated for their growth inhibitory activity on human tumor cell lines. Some derivatives showed promising results in altering cell cycle distribution and inducing apoptosis (Queiroz et al., 2011).
Molecular Engineering
- Synthesis and Photophysical Properties : A study focused on the synthesis of thieno[3,2-b]pyridine-5(4 H)-one derivatives and their photophysical properties, revealing the chemical tunability of these compounds for potential applications (Sung et al., 2018).
Applications in Dye Synthesis
- Dye Synthesis : Research has been conducted on the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes, demonstrating the potential of these compounds in textile industries (Ho, 2005).
Anti-Hepatocellular Carcinoma Activity
- Anti-Hepatocellular Carcinoma Activity : A comprehensive study evaluated the anti-hepatocellular carcinoma activity of thieno[3,2-b]pyridine derivatives, identifying key compounds with potent activity and low hepatotoxicity, highlighting their potential in cancer therapy (Abreu et al., 2011).
Properties
IUPAC Name |
methyl thieno[3,2-b]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOMTZDQFHWEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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